molecular formula C22H22FN3O2 B2999223 N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 923179-74-2

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2999223
CAS No.: 923179-74-2
M. Wt: 379.435
InChI Key: NNIIQFCHPFYMJT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a piperidin-1-yl group at position 2 and an acetamide-linked 4-fluorophenyl moiety at position 8 via an ether bridge.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-17-8-10-18(11-9-17)24-21(27)15-28-19-6-4-5-16-7-12-20(25-22(16)19)26-13-2-1-3-14-26/h4-12H,1-3,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIIQFCHPFYMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known by its CAS number 80221-34-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by data tables and relevant case studies.

The compound’s chemical structure can be summarized as follows:

  • Molecular Formula : C22H22FN3O
  • Molecular Weight : 348.413 g/mol
  • Density : 1.175 g/cm³
  • Boiling Point : 534.7 °C
  • Flash Point : 277.1 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and nucleophilic substitutions that introduce the piperidine and quinoline moieties into the acetamide framework. The microwave-assisted synthesis method has been noted for enhancing yield and reducing reaction time in similar quinoline derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those with piperidine substituents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study reported IC50 values for related compounds ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating significant antimalarial activity that could correlate with anticancer properties due to shared pathways in cell proliferation .

Cholinesterase Inhibition

Another critical aspect of the biological activity of this compound is its role as a cholinesterase inhibitor, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) is a well-established mechanism for increasing acetylcholine levels in the brain, thereby enhancing cognitive function. Studies have demonstrated that similar quinoline-based compounds exhibit IC50 values below 20 µM for AChE inhibition, suggesting that this compound may possess comparable efficacy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR analyses. Key findings include:

  • Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect biological activity. For example, methyl substitution at specific positions has been correlated with enhanced AChE inhibition.
  • Hybrid Structures : Compounds integrating multiple pharmacophores (e.g., piperidine and quinoline) tend to exhibit synergistic effects, increasing their potency against various biological targets.

Study 1: Anticancer Evaluation

In an evaluation of various quinoline derivatives, one compound exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value of approximately 18 µM. This study underscores the potential application of this compound in targeted cancer therapies.

Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of piperidine-containing quinolines demonstrated that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C22H20FN3O2 ~393.4* - 4-fluorophenyl
- Piperidin-1-yl (quinoline-2-position)
- Compact piperidine substituent
- Fluorine enhances electronic effects
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide C31H33N3O2 479.6 - 4-ethylphenyl
- 4-Benzylpiperidin-1-yl (quinoline-2-position)
- Bulky benzyl group increases steric hindrance
- Higher molecular weight
2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide C23H22F3N3O3 445.4 - 4-(trifluoromethoxy)phenyl
- Piperidin-1-yl (quinoline-2-position)
- Trifluoromethoxy group increases lipophilicity
- Electron-withdrawing effects
Flufenacet (Herbicide) C14H13F4N3O2S 363.3 - 4-fluorophenyl and isopropyl
- Thiadiazol-2-yloxy
- Sulfur-containing thiadiazole ring
- Agrochemical application
2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate) C8H7ClFNO 187.6 - 4-fluorophenyl
- Chloroacetamide
- Key precursor for quinolin-8-yloxy acetamide synthesis

Note: Molecular weight estimated based on structural similarity to .

Substituent Effects on Properties and Activity

Quinoline Core Modifications: The piperidin-1-yl group at position 2 (target compound) is less sterically demanding than the 4-benzylpiperidin-1-yl group in CAS 941909-27-9 . This difference may influence binding affinity to biological targets, such as kinases or receptors, where steric bulk could hinder interactions.

4-ethylphenyl (CAS 941909-27-9) introduces an alkyl chain, which may improve metabolic stability compared to halogenated groups .

Acetamide Linker :

  • The ether bridge in the target compound contrasts with the thiadiazol-2-yloxy group in flufenacet . The oxygen atom in the target may facilitate hydrogen bonding, whereas sulfur in flufenacet contributes to herbicidal activity through different electronic interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, and how are intermediates optimized?

  • Methodology : The compound can be synthesized via a multi-step process. First, prepare the intermediate N-(4-fluorophenyl)-2-chloroacetamide by reacting 4-fluoroaniline with chloroacetyl chloride under controlled conditions (e.g., low temperature to minimize side reactions). Next, substitute the chlorine atom with a quinolin-8-yloxy group via nucleophilic aromatic substitution. For the piperidine substitution at the quinoline 2-position, use Pd-catalyzed cross-coupling reactions or direct alkylation with piperidine under basic conditions .
  • Optimization : Monitor reaction progress using TLC and HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield. Intermediate purity is critical; recrystallization from ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography provides definitive proof of molecular geometry, including bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice). For example, intramolecular C–H···O and intermolecular N–H···O interactions are common in related acetamide derivatives .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies substituent positions on aromatic rings and confirms piperidine substitution. Mass spectrometry (ESI-TOF) validates molecular weight, while FT-IR confirms functional groups like amide C=O stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding mechanisms for this compound?

  • Case Study : If experimental data (e.g., fluorescence quenching in metal ion sensing) conflicts with hypothesized binding modes, perform density functional theory (DFT) calculations to model ligand-metal interactions. Compare computed binding energies with experimental results (e.g., Cd²⁺ vs. Zn²⁺ selectivity in quinoline-based sensors). Molecular dynamics simulations can further assess stability of proposed complexes in solution .
  • Data Reconciliation : Use SC-XRD (single-crystal X-ray diffraction) to validate coordination geometry. For example, a 1:1 stoichiometry for Cd²⁺/ligand complexes was confirmed via crystallography in analogous systems .

Q. What strategies address low reproducibility in synthetic yields across different laboratories?

  • Root Cause Analysis : Variability may arise from trace moisture in solvents (affecting piperidine substitution) or inconsistent reaction times. Implement strict anhydrous conditions (e.g., molecular sieves in THF) and real-time monitoring via in-situ IR spectroscopy.
  • Design of Experiments (DoE) : Use factorial design to optimize parameters like temperature (60–100°C), catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometry of quinolin-8-ol derivatives. Statistical analysis (ANOVA) identifies critical factors .

Q. How does the compound’s electronic structure influence its optical properties in sensor applications?

  • Mechanistic Insight : The quinoline moiety’s π-conjugation and electron-withdrawing acetamide group enable photoinduced electron transfer (PET) or internal charge transfer (ICT) . For example, Cd²⁺ binding disrupts PET, enhancing fluorescence, while Zn²⁺ induces ICT, causing a spectral shift .
  • Experimental Validation : Perform UV-Vis and fluorescence titration with varying metal ions. Calculate binding constants (Ka) using Benesi-Hildebrand plots. Compare with DFT-predicted HOMO-LUMO gaps .

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